molecular formula C24H22ClNO3 B11406660 N-(4-chlorobenzyl)-5-ethyl-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

N-(4-chlorobenzyl)-5-ethyl-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11406660
M. Wt: 407.9 g/mol
InChI Key: OGKAEKFNGQMDLU-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-5-ETHYL-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-5-ETHYL-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl and Furan-2-yl Methyl Groups: These groups can be introduced through substitution reactions using suitable reagents and catalysts.

    Final Coupling and Carboxamide Formation: The final step involves coupling the intermediate compounds and forming the carboxamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-5-ETHYL-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and furan-2-yl methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have biological activity, making it useful in studying biochemical pathways and interactions.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.

    Industry: It could be used in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-5-ETHYL-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-BROMOPHENYL)METHYL]-5-ETHYL-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE
  • N-[(4-FLUOROPHENYL)METHYL]-5-ETHYL-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-5-ETHYL-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE is unique due to the specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C24H22ClNO3

Molecular Weight

407.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-ethyl-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H22ClNO3/c1-3-17-8-11-22-21(13-17)16(2)23(29-22)24(27)26(15-20-5-4-12-28-20)14-18-6-9-19(25)10-7-18/h4-13H,3,14-15H2,1-2H3

InChI Key

OGKAEKFNGQMDLU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4

Origin of Product

United States

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